N-allyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide
Overview
Description
N-allyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Allylation: The nitrated pyrazole is then reacted with allyl bromide in the presence of a base such as potassium carbonate to introduce the allyl group.
Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the nitrated, allylated pyrazole using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro reduction.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated furans.
Scientific Research Applications
N-allyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-allyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan and pyrazole rings can also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-allyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.
N-allyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-pyrroleamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N-allyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. The combination of the furan, pyrazole, and allyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-[(4-nitropyrazol-1-yl)methyl]-N-prop-2-enylfuran-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-2-5-13-12(17)11-4-3-10(20-11)8-15-7-9(6-14-15)16(18)19/h2-4,6-7H,1,5,8H2,(H,13,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIINJHEKUFKKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(O1)CN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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